Methyl 4-hydroxyisoquinoline-3-carboxylate
Overview
Description
“Methyl 4-hydroxyisoquinoline-3-carboxylate” is a synthetic compound with the CAS Number: 1108146-90-2 . It has a molecular weight of 203.2 .
Synthesis Analysis
The synthesis of “this compound” involves the use of palladium 10% on activated carbon, hydrogen, and sodium acetate . The mixture is stirred at a hydrogen atmosphere (15 psi) for 47 hours. The catalyst is then filtered off and the filtrate is concentrated .Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C11H9NO3/c1-15-11(14)9-10(13)8-5-3-2-4-7(8)6-12-9/h2-6,13H,1H3" .Physical and Chemical Properties Analysis
“this compound” has a melting point of 135-136°C . It is a light yellow solid .Scientific Research Applications
Synthesis and Potential as Hepatitis B Inhibitors :
- Research by Kovalenko et al. (2020) explored the methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. They found that this compound and its derivatives could be potent inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
Mass Spectrometric Studies for Drug Candidate Analysis :
- A study by Thevis et al. (2008) discussed the gas phase reaction of substituted isoquinolines, showing their potential as prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).
Novel Synthesis Methods :
- Lerestif et al. (1999) reported a novel synthesis approach for Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, highlighting the chemical versatility and potential for complex compound synthesis (Lerestif et al., 1999).
Antitumor Activity :
- Liu et al. (1995) synthesized various isoquinoline-1-carboxaldehyde thiosemicarbazones, including derivatives of Methyl 4-hydroxyisoquinoline-3-carboxylate, and evaluated their antineoplastic activity (Liu et al., 1995).
Potential in HIV-1 Integrase Inhibition :
- Billamboz et al. (2013) developed a series of derivatives of 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides, which showed inhibitory properties against HIV-1 integrase, indicating potential therapeutic applications (Billamboz et al., 2013).
Application in Antibacterial Agents :
- Balaji et al. (2013) reported on the ultrasound-promoted synthesis of novel derivatives with potential antibacterial properties (Balaji et al., 2013).
Antioxidant Properties :
- Kawashima et al. (1979) studied N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic Acid and found it to have excellent antioxidant properties (Kawashima et al., 1979).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-hydroxyisoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-10(13)8-5-3-2-4-7(8)6-12-9/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIGXUWKEAXZBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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